1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one
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Overview
Description
2'-deoxyzebularine 5'-phosphate is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate. It derives from a zebularine.
Scientific Research Applications
Nucleoside Conformation and Structure
The compound is involved in studies related to the conformation and structure of nucleosides. For instance, 2'-Deoxy-5-propynyluridine, a nucleoside, demonstrates two conformations in the crystalline state. This compound adopts various sugar puckers and base orientations, contributing to our understanding of nucleoside flexibility and interaction potentials in different biological and synthetic contexts (Budow et al., 2009).
Reaction Dynamics with Depurinated DNA
Research also delves into the interaction of depurinated oligonucleotides with cytosine-containing sequences. This interaction leads to the formation of products containing modified cytosine residues. Understanding these dynamics is crucial in the context of DNA repair and the potential formation of certain residues in vivo, which has implications in understanding DNA damage and repair mechanisms (Rentel et al., 2005).
Nucleoside Derivatives and DNA Interaction
The compound is also part of studies focusing on the synthesis of nucleoside derivatives and their interaction with DNA. For example, the synthesis of pyrophosphoryl derivatives of 1-(2-deoxy-3-O-phosphono-methyl-beta-D-erythro-pentofuranosyl)thymine and their substrate properties toward certain DNA polymerases have been studied. This type of research is fundamental for understanding nucleotide interactions and potential applications in DNA synthesis and repair processes (Mikhailopulo et al., 2000).
Properties
Molecular Formula |
C9H13N2O7P |
---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O7P/c12-6-4-8(11-3-1-2-10-9(11)13)18-7(6)5-17-19(14,15)16/h1-3,6-8,12H,4-5H2,(H2,14,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
KOQACCDGALTLCX-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC=NC2=O)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC=NC2=O)COP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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